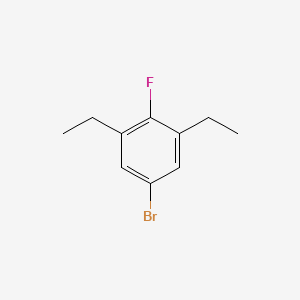

4-Bromo-2,6-diethylfluorobenzene

説明

This compound belongs to a class of halogenated aromatics with applications in pharmaceuticals, agrochemicals, and materials science. While direct data on this specific compound are absent in the provided evidence, comparisons can be drawn from structurally related bromo-fluoro-benzene derivatives, as detailed below.

特性

分子式 |

C10H12BrF |

|---|---|

分子量 |

231.10 g/mol |

IUPAC名 |

5-bromo-1,3-diethyl-2-fluorobenzene |

InChI |

InChI=1S/C10H12BrF/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 |

InChIキー |

MYKVQCPCJOTNHP-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=CC(=C1F)CC)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylfluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2,6-diethylfluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .

化学反応の分析

Types of Reactions: 4-Bromo-2,6-diethylfluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation.

Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ethyl groups to carboxylic acids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom to hydrogen.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can replace the bromine atom under mild conditions.

Major Products:

Oxidation: 4-Bromo-2,6-diethylfluorobenzoic acid.

Reduction: 2,6-Diethylfluorobenzene.

Substitution: 4-Azido-2,6-diethylfluorobenzene or 4-Thio-2,6-diethylfluorobenzene.

科学的研究の応用

4-Bromo-2,6-diethylfluorobenzene has several applications in scientific research:

作用機序

The mechanism of action of 4-Bromo-2,6-diethylfluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic ring, facilitating the attack of electrophiles at specific positions on the ring. The presence of bromine and fluorine atoms can stabilize the intermediate carbocation, influencing the reaction pathway and product distribution .

類似化合物との比較

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。